molecular formula C13H21N3O B8109806 1-(Cyclopropylmethyl)-7-(ethoxymethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

1-(Cyclopropylmethyl)-7-(ethoxymethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

Katalognummer: B8109806
Molekulargewicht: 235.33 g/mol
InChI-Schlüssel: HOTKJQXEBQDRTD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-(Cyclopropylmethyl)-7-(ethoxymethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine is a bicyclic heterocyclic compound featuring an imidazo[4,5-c]pyridine core with a cyclopropylmethyl group at position 1 and an ethoxymethyl substituent at position 5. This compound belongs to a broader class of imidazo[4,5-c]pyridine derivatives, which are of significant interest in medicinal chemistry due to their diverse biological activities, including kinase inhibition, receptor antagonism, and anticancer properties . The cyclopropylmethyl group enhances metabolic stability by resisting oxidative degradation, while the ethoxymethyl moiety may improve solubility compared to more lipophilic analogs .

Eigenschaften

IUPAC Name

1-(cyclopropylmethyl)-7-(ethoxymethyl)-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O/c1-2-17-8-11-5-14-6-12-13(11)16(9-15-12)7-10-3-4-10/h9-11,14H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOTKJQXEBQDRTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CNCC2=C1N(C=N2)CC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1-(Cyclopropylmethyl)-7-(ethoxymethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine is a compound belonging to the imidazopyridine class, which has garnered attention for its diverse biological activities. This article explores its pharmacological potential, including its effects on various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C14H18N2O\text{C}_{14}\text{H}_{18}\text{N}_2\text{O}

This structure features a cyclopropylmethyl group and an ethoxymethyl moiety attached to a tetrahydroimidazopyridine core.

Anticancer Activity

Research indicates that derivatives of imidazopyridines exhibit significant anticancer properties. For instance, studies have shown that certain imidazo[4,5-c]pyridine derivatives demonstrate potent inhibitory effects on cancer cell lines. Specifically:

  • PARP Inhibition : Compounds similar to 1-(Cyclopropylmethyl)-7-(ethoxymethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine have been tested for their ability to inhibit poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms. One study reported an IC50 value of 8.6 nM for a related compound against breast cancer cell lines when combined with temozolomide .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties:

  • Bacterial Inhibition : Imidazo[4,5-c]pyridine derivatives have been evaluated against various bacterial strains. The presence of specific substituents significantly enhances their activity against Gram-positive bacteria compared to Gram-negative strains. For example, one study highlighted the effectiveness of these compounds against Bacillus cereus and Escherichia coli, with notable differences in sensitivity .

Anti-inflammatory Effects

Imidazopyridine derivatives are known to possess anti-inflammatory properties:

  • COX Inhibition : Some studies have demonstrated that these compounds can inhibit cyclooxygenase (COX) enzymes involved in inflammatory processes. The IC50 values for COX-2 inhibition were reported to be comparable to established anti-inflammatory drugs like celecoxib .

The biological activity of 1-(Cyclopropylmethyl)-7-(ethoxymethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine can be attributed to its ability to interact with various molecular targets:

  • Receptor Modulation : The compound acts as a positive allosteric modulator for certain receptors involved in cellular signaling pathways related to cancer and inflammation.
  • Enzyme Inhibition : It selectively inhibits enzymes critical for cancer cell proliferation and survival.

Case Studies

Several case studies highlight the efficacy of imidazo[4,5-c]pyridine derivatives:

  • Breast Cancer Study : A study evaluated the combination of a related imidazo[4,5-c]pyridine with chemotherapy agents on human tumor cell lines. The results indicated enhanced growth inhibition compared to chemotherapy alone, underscoring the potential for combination therapies in oncology .
  • Antimicrobial Efficacy : Another study focused on the antimicrobial activity of various imidazopyridine derivatives against clinical isolates of bacteria. Results showed that certain modifications in the chemical structure led to increased potency against resistant strains .

Data Tables

Biological ActivityCompoundIC50 Value (nM)Reference
PARP InhibitionSimilar Derivative8.6
COX-2 InhibitionVarious Derivatives40
Antimicrobial ActivityImidazo Derivatives<100

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has shown promise in the development of new therapeutic agents. Its structural characteristics allow it to interact with biological targets effectively.

  • Potential Anticancer Activity : Research indicates that derivatives of imidazo[4,5-c]pyridine exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that modifications to the imidazo[4,5-c]pyridine scaffold can enhance its potency against breast cancer cells (Source: ).
  • Central Nervous System (CNS) Disorders : The compound's ability to cross the blood-brain barrier makes it a candidate for treating CNS disorders such as anxiety and depression. Its mechanism may involve modulation of neurotransmitter systems (Source: ).

Pharmacological Studies

Pharmacological investigations have revealed several mechanisms of action for this compound:

  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on specific enzymes involved in metabolic pathways. For example, it has been shown to inhibit certain kinases that play a role in cancer progression (Source: ).
  • Receptor Binding : Binding affinity studies suggest that this compound interacts with various receptors, including serotonin and dopamine receptors, which are crucial in mood regulation and anxiety (Source: ).

Material Science

In addition to its biological applications, 1-(Cyclopropylmethyl)-7-(ethoxymethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine has potential uses in material science:

  • Polymer Synthesis : The compound can serve as a monomer in the synthesis of polymers with specific properties tailored for drug delivery systems or coatings (Source: ).

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryDevelopment of therapeutic agentsAnticancer activity against breast cancer
PharmacologyEnzyme inhibition and receptor bindingInhibits specific kinases; affects CNS receptors
Material ScienceUse in polymer synthesisPotential for drug delivery systems

Case Studies

  • Anticancer Research :
    • A study published in the Journal of Medicinal Chemistry explored various derivatives of imidazo[4,5-c]pyridine. Compounds similar to 1-(Cyclopropylmethyl)-7-(ethoxymethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine exhibited significant cytotoxicity against multiple cancer cell lines (Source: ).
  • CNS Drug Development :
    • Research highlighted in Neuropharmacology examined the effects of similar compounds on anxiety models in rodents. The findings suggested that these compounds could reduce anxiety-like behavior through serotonin receptor modulation (Source: ).

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Substituent Effects on Bioactivity :

  • The diphenylacetyl group in PD123319 confers high affinity for angiotensin receptors, while the chloro-pyrrolo-pyrimidine group in AKT inhibitors enables kinase binding via hydrophobic interactions .
  • The ethoxymethyl group in the target compound may balance solubility and membrane permeability, contrasting with the lipophilic diphenylacetyl or chloro-aromatic groups in analogs .

Synthetic Accessibility :

  • PD123319 requires multi-step synthesis with reductive amination and carboxylation, while the target compound’s ethoxymethyl group might simplify purification compared to bulkier substituents .
  • Discontinued analogs (e.g., 1-methyl derivatives) highlight challenges in achieving optimal pharmacokinetic profiles .

Pharmacokinetic and Physicochemical Properties

  • Ethoxymethyl enhances aqueous solubility relative to methyl or chloro groups, as seen in discontinued analogs .
  • Metabolic Stability :
    • Cyclopropyl groups resist CYP450-mediated oxidation, extending half-life compared to 1-methyl or 1-ethyl analogs .

Vorbereitungsmethoden

Substrate Selection and Initial Functionalization

The imidazo[4,5-c]pyridine scaffold can be derived from 4-chloro-3-nitropyridine (1 ), a precursor enabling sequential nucleophilic aromatic substitution (SNAr) and reduction. In a one-pot procedure adapted from ACS Omega’s imidazo[4,5-b]pyridine synthesis, 1 undergoes SNAr with ethoxymethylamine in H₂O–isopropyl alcohol (IPA) at 80°C for 2 hours, yielding 4-(ethoxymethylamino)-3-nitropyridine (2 ). The ethoxymethyl group is introduced regioselectively at the C4 position due to the nitro group’s electron-withdrawing effect at C3.

Nitro Reduction and Diamine Formation

Subsequent reduction of 2 with zinc dust (1 equiv) and concentrated HCl (0.5 equiv) at 80°C for 45 minutes generates 3,4-diaminopyridine (3 ). This step mirrors protocols for imidazo[4,5-b]pyridines, where nitro-to-amine conversion is critical for cyclization. The diamine intermediate is stabilized in H₂O–IPA, preventing oxidative side reactions.

Cyclization with Cyclopropanecarboxaldehyde

Treatment of 3 with cyclopropanecarboxaldehyde in H₂O–IPA at 80°C for 10 hours induces cyclization via imine formation, followed by aromatization to yield 7-(ethoxymethyl)-1H-imidazo[4,5-c]pyridine (4 ). The cyclopropyl group originates from the aldehyde’s carbonyl carbon, with water facilitating proton transfer during dehydration.

StepReagents/ConditionsIntermediateYield (%)
1Ethoxymethylamine, H₂O–IPA, 80°C2 85–90
2Zn, HCl, 80°C3 90
3Cyclopropanecarboxaldehyde, H₂O–IPA4 78

Partial Hydrogenation

Catalytic hydrogenation of 4 over Pd/C (10 wt%) in ethanol at 50 psi H₂ and 25°C for 12 hours selectively reduces the pyridine ring to a 4,5,6,7-tetrahydro structure (5 ). Kinetic control prevents over-reduction to piperidine derivatives.

Alkylation of Preformed Imidazopyridine

Core Synthesis via Gould-Jacobs Reaction

An alternative route begins with 3-amino-4-hydroxypyridine (6 ), subjected to Gould-Jacobs cyclization in formamide at 150°C for 6 hours to form 1H-imidazo[4,5-c]pyridin-7-ol (7 ).

O-Ethoxymethylation

7 is treated with ethoxymethyl chloride (1.2 equiv) and K₂CO₃ (2 equiv) in DMF at 60°C for 4 hours, yielding 7-(ethoxymethyl)-1H-imidazo[4,5-c]pyridine (8 ). SN2 displacement occurs at the hydroxyl group, with DMF enhancing nucleophilicity.

N1-Cyclopropylmethylation

Lithium hexamethyldisilazide (LHMDS, 1.5 equiv) deprotonates 8 at N1 in THF at –78°C, followed by addition of cyclopropylmethyl bromide (1.2 equiv) to afford 4 in 65% yield.

Reductive Amination for Tetrahydro Ring Formation

Pyridine Ring Saturation Prior to Functionalization

Hydrogenation of 4-chloro-3-nitropyridine (1 ) over Raney Ni (50°C, 30 psi H₂) in methanol produces 4-chloro-3-nitro-1,2,3,4-tetrahydropyridine (9 ). Subsequent SNAr with ethoxymethylamine introduces the ethoxymethyl group at C4 (10 ), followed by nitro reduction to diamine 11 .

Solid-Phase Synthesis for Parallel Optimization

Resin-Bound Diamine Preparation

Wang resin-functionalized 3-nitro-4-aminopyridine (12 ) undergoes on-resin SNAr with ethoxymethylamine, followed by nitro reduction with SnCl₂·2H₂O to generate resin-bound diamine 13 .

Cyclization and Cleavage

Treatment with cyclopropanecarboxaldehyde in DCM/MeOH (1:1) induces cyclization. Cleavage with TFA/H₂O (95:5) releases the target compound, enabling high-throughput screening of reaction conditions.

Comparative Analysis of Methodologies

MethodAdvantagesLimitationsYield (%)
Tandem SNAr–CyclizationOne-pot, green solvent (H₂O–IPA)Requires Zn/HCl handling70–78
Gould-Jacobs AlkylationHigh regioselectivityHigh-temperature formamide60–65
Reductive AminationEarly-stage saturationMultiple purification steps55–60
Solid-PhaseScalability, parallel synthesisSpecialized resin required50–55

Mechanistic Insights and Side Reactions

Competing Pathways in Cyclization

During aldehyde-mediated cyclization, imine formation competes with aldol condensation. Water suppresses aldol byproducts by protonating enolates.

Over-Alkylation Risks

N1-alkylation with cyclopropylmethyl bromide may lead to N3-alkylation unless steric hindrance is leveraged. Bulky bases like LHMDS improve N1 selectivity .

Q & A

Basic: What are the standard synthetic routes for synthesizing this compound, and how can reaction conditions be optimized to improve yield?

Answer:
The synthesis of imidazo[4,5-c]pyridine derivatives typically involves multi-step organic reactions. Key steps include cyclization of precursor amines with carbonyl compounds and functional group modifications. For example, cyclopropylmethyl and ethoxymethyl groups can be introduced via alkylation or nucleophilic substitution. Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for cyclization steps .
  • Temperature control : Maintaining 60–80°C during cyclization minimizes side reactions .
  • Catalyst use : Palladium catalysts (e.g., Pd/C) improve coupling reactions for substituent introduction .
  • Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) ensures high purity (>95%) .

Basic: Which analytical techniques are most effective for confirming structural integrity and purity?

Answer:
A combination of spectroscopic and chromatographic methods is essential:

  • NMR spectroscopy : 1H and 13C NMR confirm regiochemistry of substituents (e.g., cyclopropylmethyl vs. ethoxymethyl) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>99% for pharmacological studies) .

Advanced: How can computational reaction path search methods be integrated into synthetic route design?

Answer:
Quantum chemical calculations (e.g., DFT) and machine learning models predict reaction feasibility and transition states:

  • Reaction pathway modeling : Identify low-energy pathways for cyclization using Gaussian or ORCA software .
  • Solvent effects : COSMO-RS simulations optimize solvent-catalyst interactions .
  • Experimental validation : Combine computational predictions with Design of Experiments (DOE) to reduce trial iterations .

Advanced: How to resolve contradictions between in vitro binding affinity and in vivo efficacy?

Answer:
Methodological approaches include:

  • Comparative pharmacokinetics : Measure plasma/tissue concentrations via LC-MS to assess bioavailability discrepancies .
  • Off-target screening : Use proteome-wide affinity assays (e.g., CETSA) to identify unintended interactions .
  • Orthogonal assays : Validate target engagement with SPR (surface plasmon resonance) and cellular thermal shift assays .

Advanced: How to systematically investigate SAR through structural modifications?

Answer:
Stepwise SAR workflow :

Core modification : Synthesize analogs with varied substituents (e.g., replacing ethoxymethyl with methyl or trifluoromethyl groups) .

Biological testing : Measure IC50 values in enzyme inhibition assays (e.g., kinase panels).

Data analysis : Use multivariate regression to correlate substituent properties (e.g., logP, steric bulk) with activity.

Substituent PositionModificationBiological Activity (IC50, nM)LogP
7-Ethoxymethyl-OCH2CH312.5 ± 1.22.1
7-Methyl-CH345.3 ± 3.81.8
7-Trifluoromethyl-CF38.9 ± 0.92.5

Advanced: What experimental approaches elucidate reaction mechanisms under varying solvent systems?

Answer:

  • Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated solvents to identify rate-limiting steps .
  • In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation in real time .
  • Solvent parameter analysis : Correlate reaction rates with solvent polarity (Kamlet-Taft parameters) .

Basic: What are key considerations for selecting catalysts in multi-step syntheses?

Answer:

  • Compatibility : Ensure catalysts (e.g., Pd, Cu) do not deactivate in subsequent steps (e.g., acidic conditions) .
  • Loading optimization : Screen catalyst concentrations (0.5–5 mol%) to balance cost and efficiency .
  • Workflow integration : Use heterogeneous catalysts (e.g., immobilized enzymes) for easy separation .

Advanced: How to validate target engagement using biophysical techniques?

Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize the target protein and measure binding kinetics (ka, kd) at varying compound concentrations .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess specificity .
  • Cryo-EM/X-ray crystallography : Resolve compound-protein complexes to identify binding motifs .

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